molecular formula C11H20N2O4S B6339986 {2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol CAS No. 1221341-57-6

{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol

Cat. No.: B6339986
CAS No.: 1221341-57-6
M. Wt: 276.35 g/mol
InChI Key: KTYFRZBWHKJBAA-UHFFFAOYSA-N
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Description

The compound {2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol is a substituted imidazole derivative characterized by:

  • Methanesulfonyl group at position 2 of the imidazole ring, which enhances electrophilicity and may act as a leaving group in reactions.
  • 3-(Propan-2-yloxy)propyl chain at position 1, contributing to lipophilicity and influencing pharmacokinetic properties.

Properties

IUPAC Name

[2-methylsulfonyl-3-(3-propan-2-yloxypropyl)imidazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-9(2)17-6-4-5-13-10(8-14)7-12-11(13)18(3,15)16/h7,9,14H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYFRZBWHKJBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=CN=C1S(=O)(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Imidazole

The propan-2-yloxypropyl group is introduced via alkylation of the imidazole nitrogen. This typically employs 3-(propan-2-yloxy)propyl bromide or chloride under basic conditions. For example:

  • Reagents : Imidazole, 3-(propan-2-yloxy)propyl bromide, sodium hydride (NaH), dimethylformamide (DMF).

  • Conditions : 0–5°C to room temperature, 12–24 hours.

  • Yield : ~70–85% based on analogous N-alkylations.

Side products may arise from dialkylation or bromide elimination, necessitating careful stoichiometric control (1:1 molar ratio of imidazole to alkylating agent).

Sulfonylation at the 2-Position

Methanesulfonyl groups are introduced via electrophilic aromatic substitution or directed ortho-metalation strategies.

  • Reagents : Methanesulfonyl chloride, triethylamine (TEA), dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Yield : ~65–75%.

Regioselectivity is ensured by the electron-donating effect of the N-alkyl chain, directing sulfonylation to the 2-position.

Hydroxymethyl Group Introduction

The 5-hydroxymethyl group is installed via formylation followed by reduction or direct hydroxymethylation .

Formylation-Reduction Pathway

  • Step 1 (Formylation) : Vilsmeier-Haack reaction using POCl₃ and DMF to introduce a formyl group at the 5-position.

    • Yield : ~50–60%.

  • Step 2 (Reduction) : Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to a primary alcohol.

    • Yield : ~80–90%.

Direct Hydroxymethylation

Paraformaldehyde and a base (e.g., K₂CO₃) in DMF at 80°C for 6 hours achieve direct hydroxymethylation.

  • Yield : ~55–65%.

Integrated Synthetic Routes

Sequential Alkylation-Sulfonylation-Hydroxymethylation

StepReactionReagents/ConditionsYield
1N-AlkylationImidazole, 3-(propan-2-yloxy)propyl bromide, NaH, DMF, 0°C→RT, 24h78%
2SulfonylationMethanesulfonyl chloride, TEA, DCM, 0°C→RT, 3h68%
3HydroxymethylationParaformaldehyde, K₂CO₃, DMF, 80°C, 6h58%

Total Yield : ~29% (cumulative).

Alternative Pathway: Pre-functionalized Imidazole

Starting with 5-hydroxymethylimidazole derivatives reduces step count:

  • N-Alkylation : 5-(hydroxymethyl)imidazole + 3-(propan-2-yloxy)propyl bromide → 1-[3-(propan-2-yloxy)propyl]-5-(hydroxymethyl)-1H-imidazole.

  • Sulfonylation : As above.
    Total Yield : ~45% (two steps).

Optimization and Challenges

Solvent and Temperature Effects

  • Alkylation : DMF outperforms THF due to better solubility of intermediates.

  • Sulfonylation : Lower temperatures (0°C) minimize polysulfonation.

Protecting Group Strategies

The hydroxymethyl group may require protection (e.g., acetyl or TBDMS) during sulfonylation to prevent side reactions. Deprotection post-sulfonylation adds steps but improves yield.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves N-alkylated intermediates.

  • Crystallization : Methanol/water recrystallization purifies the final product.

Comparative Analysis of Methods

ParameterSequential RoutePre-functionalized Route
Step Count32
Cumulative Yield29%45%
ComplexityHighModerate
ScalabilityLimitedImproved

The pre-functionalized route offers superior efficiency, though starting material availability may limit its application.

Industrial-Scale Considerations

Microwave-assisted synthesis (e.g., 100°C, 20 minutes) reduces alkylation time from 24 hours to <1 hour, as demonstrated in ionic liquid syntheses. Continuous flow systems could further enhance throughput and safety during sulfonylation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Reactivity and Stability

The chemical behavior of {2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol can be analyzed through several types of reactions. These reactions are crucial for understanding the compound's stability and reactivity in biological systems, particularly its interactions with enzymes and receptors.

Pharmacological Applications

Compounds with imidazole structures are known to exhibit various biological activities. The specific biological effects of this compound include:

  • Antimicrobial Activity : Imidazole derivatives often show efficacy against fungal and bacterial infections.
  • Metalloproteinase Inhibition : This compound may act as an inhibitor of metalloproteinases (MMPs), which are involved in various physiological processes including tissue remodeling and inflammatory responses .

Dose-Response Studies

The precise biological effects can vary based on dosage and the presence of other biological molecules. Therefore, dose-response studies are essential for evaluating its therapeutic potential.

Case Study 1: Antimicrobial Efficacy

Research has demonstrated that derivatives of imidazole exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of certain bacterial strains at specific concentrations, suggesting its potential as a therapeutic agent against infections.

Case Study 2: Metalloproteinase Inhibition

A study focusing on metalloproteinases indicated that compounds similar to this compound could effectively inhibit MMP12 activity. This inhibition is crucial for developing treatments for diseases characterized by excessive tissue remodeling, such as cancer and arthritis .

Mechanism of Action

The mechanism of action of {2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Substituent at Position 1 Substituent at Position 2 Molecular Weight (g/mol) Key Features/Applications Reference
{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol 3-(Propan-2-yloxy)propyl Methanesulfonyl Not reported Lipophilic substituent; potential drug candidate -
{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol 3-(Diethylamino)propyl Methanesulfonyl 289.4 Basic diethylamino group; lab use
{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol 3-(Morpholin-4-yl)propyl Methanesulfonyl Not reported Cyclic ether-amine; improved solubility
[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol 2-Methylpropyl Methanesulfonyl 232.3 Branched alkyl chain; simpler structure
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate 2-Methyl-5-nitroimidazole backbone Acetate ester Not reported Nitro group for reactivity; synthetic precursor

Structural and Functional Differences

a) Substituent at Position 1
  • Propan-2-yloxypropyl (Target Compound): Introduces ether functionality, enhancing lipophilicity compared to morpholinyl or diethylamino analogs. This may improve membrane permeability .
  • Diethylaminopropyl (): The basic amine group could facilitate interactions with acidic residues in enzyme active sites, such as metalloenzymes like IGPD .
b) Methanesulfonyl Group at Position 2
c) Methanol Group at Position 5

The hydroxyl group enables hydrogen bonding with biological targets, such as active-site residues in enzymes like IGPD .

Analytical Data

  • reports a purity of ≥95% for its analog, confirmed via elemental analysis and spectroscopic methods (IR, NMR) .
  • lists CAS 1221342-54-6 for a related compound, with molecular formula C₉H₁₆N₂O₃S and MDL number MFCD14707582 .

Potential Targets

  • Antimicrobial Activity: Benzimidazole derivatives () show binding affinities of -7.3 kcal/mol against MRSA targets, suggesting imidazole analogs may exhibit similar activity .
  • Enzyme Inhibition: The methanol group in the target compound may interact with Mn²⁺ in IGPD, a histidine biosynthesis enzyme, as seen in .

Structure-Activity Relationships (SAR)

  • Lipophilicity: The propan-2-yloxypropyl chain in the target compound likely enhances blood-brain barrier penetration compared to morpholinyl or diethylamino analogs.
  • Hydrogen Bonding: The methanol group at position 5 is critical for target engagement, as seen in other imidazole-based inhibitors .

Biological Activity

The compound {2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol is a synthetic derivative of imidazole, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C10H18N2O3SC_{10}H_{18}N_2O_3S, with a molecular weight of 246.33 g/mol. Its structure includes a methanesulfonyl group and an imidazole ring, which are critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of imidazole derivatives. The compound has been evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate activity
Acinetobacter baumanniiSignificant activity
Methicillin-resistant S. aureus (MRSA)High activity

The compound demonstrated significant antibacterial activity against MRSA and other resistant strains, suggesting its potential as a therapeutic agent in treating antibiotic-resistant infections.

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial DNA synthesis. This is similar to other imidazole derivatives that generate reactive species capable of damaging DNA, leading to cell death. The formation of nitro radicals from the compound may play a role in this process, as seen in related studies involving nitroimidazoles .

Case Studies

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various imidazole derivatives, including our compound, against clinical isolates of E. coli and S. aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, highlighting its potential as a novel antimicrobial agent .
  • Resistance Mechanism Investigation : Another research effort focused on understanding how imidazole derivatives interact with bacterial resistance mechanisms. The findings suggested that compounds like this compound could circumvent certain resistance pathways by targeting multiple sites within bacterial cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing {2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol, and how can purity be ensured?

  • Methodology :

  • Step 1 : Use nucleophilic substitution to introduce the propan-2-yloxypropyl chain to the imidazole ring. For example, react 1H-imidazol-5-ylmethanol derivatives with 3-(propan-2-yloxy)propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Methanesulfonylation via reaction with methanesulfonyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base .
  • Purity Control : Purify intermediates via column chromatography (e.g., silica gel, DCM/methanol gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

  • Methodology :

  • NMR Analysis : Assign peaks using ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃). Key signals: methanesulfonyl (-SO₂CH₃) at ~3.3 ppm (singlet), hydroxymethyl (-CH₂OH) at ~4.5 ppm .
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., methanol/water). Use SHELXL for refinement and ORTEP-3 for visualization of the propan-2-yloxypropyl chain conformation .

Advanced Research Questions

Q. How can contradictory data between NMR and X-ray crystallography be resolved for this compound?

  • Methodology :

  • Dynamic Effects : If NMR shows multiple conformers (e.g., due to flexible propan-2-yloxypropyl chain), use variable-temperature NMR to study rotational barriers .
  • Hirshfeld Analysis : Compare X-ray-derived intermolecular interactions (e.g., hydrogen bonds involving the hydroxymethyl group) with NMR solvent effects .
  • DFT Calculations : Model conformational energy landscapes to rationalize discrepancies between solution and solid-state structures .

Q. What strategies are effective for evaluating the compound's bioactivity in in vitro models, such as enzyme inhibition or cytotoxicity?

  • Methodology :

  • Enzyme Assays : Screen against kinases or oxidoreductases (e.g., using fluorescence-based assays). The methanesulfonyl group may act as a hydrogen-bond acceptor .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., MCF-7). Functionalize the hydroxymethyl group for prodrug strategies .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing propan-2-yloxy with cyclopropylmethoxy) to assess pharmacophore contributions .

Q. How can analytical methods be optimized for quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodology :

  • HPTLC : Use silica gel plates with ethyl acetate/methanol/benzene (2:1:2) for separation, followed by densitometry at 295 nm .
  • LC-MS/MS : Employ a C18 column (gradient: 0.1% formic acid in water/acetonitrile) and monitor fragmentation patterns (e.g., m/z corresponding to [M+H]+ and sulfonyl cleavage products) .
  • Validation : Assess linearity (1–100 µg/mL), recovery (>95%), and LOD/LOQ (<0.1 µg/mL) per ICH guidelines .

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